PRX-08066 Maleic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of maleic acid derivatives, including PRX-08066, often involves bio-based chemicals or biomass-derived compounds. Wojcieszak et al. (2015) discussed the synthesis of maleic acid from biomass-derived chemicals using both homogeneous and heterogeneous catalysts, highlighting the advancements and technical challenges in the field (Wojcieszak et al., 2015). Similarly, Kubota and Choi (2018) reported an electrochemical oxidation method to convert furfural, a key biomass-derived chemical, into maleic acid, offering a sustainable approach to its synthesis (Kubota & Choi, 2018).
Molecular Structure Analysis
The molecular structure of maleic acid has been extensively studied to understand its properties and reactivity. James and Williams (1974) provided a detailed refinement of the crystal structure of maleic acid, revealing insights into its intramolecular and intermolecular hydrogen bonding (James & Williams, 1974). This foundational work aids in understanding the structural basis of PRX-08066 Maleic acid's behavior.
Chemical Reactions and Properties
The chemical reactions involving maleic acid derivatives, including PRX-08066, often focus on their potential for forming complexes and their reactivity towards various substrates. For instance, research by Xu et al. (2007) on the coordination polymers constructed from maleic acid under hydrothermal conditions showcases the compound's versatility in forming new materials with unique properties (Xu et al., 2007).
Physical Properties Analysis
The physical properties of maleic acid and its derivatives, such as PRX-08066, are crucial for their application in various domains. Studies on dissociation behavior, as discussed by Groot et al. (1998), provide valuable information on the behavior of poly(maleic acid) in different environments, which is relevant for understanding the physical properties of maleic acid derivatives (Groot et al., 1998).
Chemical Properties Analysis
The chemical properties of PRX-08066 Maleic acid, including reactivity and stability, are essential for its application in synthesis and material science. The study by Weiss et al. (2006) on the electrochemical oxidation of maleic acid provides insights into its oxidation behavior, which is fundamental for understanding the chemical properties of maleic acid derivatives (Weiss et al., 2006).
Scientific Research Applications
Summary of the Application
PRX-08066 Maleic acid is a selective 5-HT2B receptor antagonist . It has been used in research to study its effects on pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries of the lungs .
Methods of Application and Experimental Procedures
In one study, PRX-08066 was administered to monocrotaline (MCT)-induced PAH male rats . The dosage used was 100 mg/kg . In another study, PRX-08066 was applied to the KRJ-I cell line, a 5-HT (2B) expressing SI-NET cell line . The concentration used ranged from 0.1 μM to 100 nM .
Results or Outcomes
In the MCT-induced PAH male rats model, PRX-08066 significantly increased right ventricular ejection fraction and reduced peak PA pressure at 50 and 100 mg/kg . It also significantly reduced medial wall thickening, lumen occlusion, and RV hypertrophy, and diminished pulmonary vascular remodeling .
In the KRJ-I cell line, PRX-08066 inhibited 5-HT secretion and cell proliferation, decreased ERK1/2 phosphorylation, and reduced profibrotic growth factor synthesis and secretion (TGFβ1, CTGF, and FGF2) . It also significantly reduced 5-HT release, Ki67, CTGF, TGFβ1, and FGF2 transcription .
Safety And Hazards
properties
IUPAC Name |
(Z)-but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5S.C4H4O4/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22;5-3(6)1-2-4(7)8/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYIKXHIQXRXEM-BTJKTKAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PRX-08066 Maleic acid | |
CAS RN |
866206-55-5 |
Source
|
Record name | Benzonitrile, 5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluoro-, (2Z)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866206-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.